molecular formula C12H16N2O2S B249283 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol

1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol

Cat. No. B249283
M. Wt: 252.33 g/mol
InChI Key: XKAYNWLVQIYLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol, also known as PBIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBIT is a benzimidazole derivative that has been synthesized using a variety of methods. In

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is not fully understood. However, studies have suggested that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol may inhibit the activity of enzymes involved in inflammation, cancer, and viral replication. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has also been found to interact with DNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can inhibit the growth of cancer cells and reduce inflammation. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has also been found to have antiviral properties, inhibiting the replication of viruses such as HIV and herpes simplex virus. In vivo studies in mice have shown that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can reduce inflammation and improve liver function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol in lab experiments is its relatively low toxicity compared to other benzimidazole derivatives. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is its relatively low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for research on 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol. One area of interest is the development of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol-based drugs for the treatment of cancer and viral infections. Another area of research is the use of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol as a chiral selector in capillary electrophoresis. Additionally, further studies are needed to elucidate the mechanism of action of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol and to explore its potential applications in other fields, such as material science and environmental science.
Conclusion:
In conclusion, 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is a benzimidazole derivative that has potential applications in various fields. The synthesis of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can be achieved using different methods, and its mechanism of action is not fully understood. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has been found to have anti-inflammatory, anticancer, and antiviral properties, and its advantages and limitations for lab experiments have been identified. Further research is needed to explore the potential applications of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol in different fields and to elucidate its mechanism of action.

Synthesis Methods

1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can be synthesized using different methods, including the reaction of 2-mercapto-5-methoxy-1-methylbenzimidazole with 2-bromo-1-(propan-2-yl)ethanol in the presence of a base. The reaction yields 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol as a white solid that can be purified using recrystallization.

Scientific Research Applications

1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has been found to have potential applications in various fields, including biomedicine, material science, and environmental science. In biomedicine, 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has been shown to have anti-inflammatory, anticancer, and antiviral properties. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has also been used as a chiral selector in capillary electrophoresis, a technique used to separate and analyze different molecules.

properties

Product Name

1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

1-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanylpropan-2-ol

InChI

InChI=1S/C12H16N2O2S/c1-8(15)7-17-12-13-10-6-9(16-3)4-5-11(10)14(12)2/h4-6,8,15H,7H2,1-3H3

InChI Key

XKAYNWLVQIYLCJ-UHFFFAOYSA-N

SMILES

CC(CSC1=NC2=C(N1C)C=CC(=C2)OC)O

Canonical SMILES

CC(CSC1=NC2=C(N1C)C=CC(=C2)OC)O

Origin of Product

United States

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